4-(3-Bromo-2-methoxybenzyl)morpholine
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Overview
Description
4-(3-Bromo-2-methoxybenzyl)morpholine: is an organic compound that features a morpholine ring substituted with a 3-bromo-2-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-2-methoxybenzyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2-methoxybenzyl chloride and morpholine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Procedure: The 3-bromo-2-methoxybenzyl chloride is added to a solution of morpholine in the chosen solvent. The mixture is heated under reflux for several hours to ensure complete reaction.
Purification: The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The methoxy group can be involved in oxidation reactions, potentially forming aldehydes or carboxylic acids. Reduction reactions can also modify the benzyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with boronic acids or esters in the presence of a base like potassium phosphate (K3PO4).
Major Products:
Substitution Products: Various substituted benzyl morpholines depending on the nucleophile used.
Oxidation Products: Benzaldehyde or benzoic acid derivatives.
Reduction Products: Reduced benzyl morpholine derivatives.
Coupling Products: Aryl or alkyl-substituted benzyl morpholines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Pharmacology: Investigated for potential pharmacological properties, including as a precursor for drug development.
Biochemical Studies: Used in studies involving enzyme interactions and receptor binding.
Medicine:
Drug Development: Explored as a building block for the synthesis of new therapeutic agents.
Diagnostic Tools: Potential use in the development of diagnostic reagents.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: Investigated for use in the development of new agrochemical products.
Mechanism of Action
The mechanism by which 4-(3-Bromo-2-methoxybenzyl)morpholine exerts its effects depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
4-(4-Bromobenzyl)morpholine: Similar structure but with a different substitution pattern on the benzyl group.
4-(3-Methoxybenzyl)morpholine: Lacks the bromine atom, affecting its reactivity and applications.
4-(3-Bromo-2-hydroxybenzyl)morpholine: The hydroxyl group provides different chemical properties compared to the methoxy group.
Uniqueness: 4-(3-Bromo-2-methoxybenzyl)morpholine is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various scientific fields.
Biological Activity
4-(3-Bromo-2-methoxybenzyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
The synthesis of this compound typically involves the reaction of 3-bromo-2-methoxybenzyl chloride with morpholine in an organic solvent like dichloromethane or toluene under reflux conditions. The process can be summarized as follows:
Synthetic Route:
-
Starting Materials:
- 3-bromo-2-methoxybenzyl chloride
- Morpholine
-
Reaction Conditions:
- Solvent: Dichloromethane or Toluene
- Temperature: Reflux for several hours
-
Purification:
- Techniques such as recrystallization or column chromatography are employed to obtain pure product.
The biological activity of this compound is influenced by its structural components. The bromine and methoxy groups enhance its binding affinity to various biological targets, including enzymes and receptors. The morpholine ring contributes to improved solubility and bioavailability, facilitating its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells. The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Key Findings:
- Compounds with bromine substitutions showed enhanced antiproliferative activity due to their ability to inhibit tubulin polymerization at micromolar concentrations .
- A study demonstrated that certain brominated compounds caused G2/M phase arrest in cancer cells, indicating their role in disrupting mitotic processes .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds with similar bromo and methoxy substitutions have shown broad-spectrum antibacterial properties against various pathogens.
Research Insights:
- In vitro studies indicate that certain derivatives exhibit minimum inhibitory concentrations (MIC) in the low micromolar range against bacteria like Staphylococcus aureus and Escherichia coli .
- The presence of halogen atoms enhances the interaction with microbial targets, potentially increasing the efficacy of these compounds .
Case Studies
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | HeLa | 0.5 | Microtubule disruption |
Study 2 | MCF7 | 0.8 | G2/M phase arrest |
Study 3 | E. coli | 1.5 | Cell wall synthesis inhibition |
Properties
IUPAC Name |
4-[(3-bromo-2-methoxyphenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-15-12-10(3-2-4-11(12)13)9-14-5-7-16-8-6-14/h2-4H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGUQDQMWAHWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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